(4-methoxyphenyl)trimethylsilane molecular weight and formula
(4-methoxyphenyl)trimethylsilane molecular weight and formula
Identity, Synthesis, and Application in Palladium-Catalyzed Cross-Coupling
Chemical Identity & Core Metrics
(4-Methoxyphenyl)trimethylsilane is a functionalized organosilicon intermediate characterized by a direct silicon-carbon bond at the para-position of an anisole ring. Unlike silyl ethers (where silicon bonds to oxygen), this compound is an arylsilane , rendering it chemically robust against hydrolysis but highly reactive under specific activation modes (e.g., fluoride-mediated transmetallation).
It serves as a critical surrogate for organoboron reagents in medicinal chemistry, offering lower toxicity and higher stability than corresponding boronic acids.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Metric | Value | Technical Notes |
| IUPAC Name | (4-Methoxyphenyl)trimethylsilane | Also known as p-Anisyltrimethylsilane |
| CAS Registry Number | 877-68-9 | Distinction:[1] Do not confuse with Trimethoxy(4-methoxyphenyl)silane (CAS 35692-27-4) or the silyl ether. |
| Molecular Formula | ||
| Molecular Weight | 180.32 g/mol | Monoisotopic Mass: 180.0970 |
| Physical State | Colorless Liquid | |
| Boiling Point | ~225 °C (predicted) | |
| Density | 0.94 g/mL | |
| SMILES | COc1ccc(cc1)(C)C | Useful for chemoinformatic queries |
Structural Analysis & Spectroscopic Signature
Understanding the spectroscopic footprint is essential for validating synthesis yield.
-
NMR (CDCl
):- 0.25 ppm (s, 9H): The trimethylsilyl (TMS) group appears as a strong singlet near 0 ppm. Its integration is the primary reference for purity.
-
3.82 ppm (s, 3H): The methoxy (
) group singlet. -
6.90–7.45 ppm (m, 4H): The aromatic region displays a characteristic
splitting pattern typical of para-substituted benzenes. The silicon exerts a weak electron-donating effect via - conjugation.
-
NMR:
-
Expect a signal around -4.0 to -6.0 ppm . This shift is diagnostic of an aryl-trimethylsilane environment, distinct from silyl ethers (typically +10 to +20 ppm).
-
Synthesis Protocol: The Grignard Route
The most reliable synthesis utilizes a Grignard reagent derived from 4-bromoanisole, intercepted by chlorotrimethylsilane (TMSCl). This method is preferred over lithiation for scale-up due to the higher thermal stability of the magnesium intermediate.
Reagents & Setup
-
Precursor: 4-Bromoanisole (1.0 equiv)
-
Metal Source: Magnesium turnings (1.2 equiv, iodine activated)
-
Electrophile: Chlorotrimethylsilane (TMSCl) (1.1 equiv)
-
Solvent: Anhydrous THF (stabilizer-free)
Step-by-Step Methodology
-
Activation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of
and heat until iodine vapor sublimates. -
Initiation: Add 10% of the 4-bromoanisole solution in THF. Wait for exotherm and turbidity (formation of Grignard).
-
Propagation: Dropwise add the remaining bromide over 1 hour, maintaining a gentle reflux.
-
Silylation: Cool the Grignard solution to 0°C. Add TMSCl dropwise. Crucial: The reaction is highly exothermic.
-
Workup: Quench with saturated
. The Si-C bond is stable to aqueous workup (unlike Si-Cl bonds). Extract with diethyl ether.[2] -
Purification: Distillation under reduced pressure is required to remove homocoupled byproducts (4,4'-dimethoxybiphenyl).
Workflow Visualization
Figure 1: Grignard-mediated synthesis pathway ensuring regiospecific silylation.
Application: The Hiyama Cross-Coupling
(4-Methoxyphenyl)trimethylsilane is a premier substrate for the Hiyama Coupling , a Pd-catalyzed reaction forming biaryl scaffolds.
The "Silicon Problem" and Fluoride Solution
Unlike boronic acids (Suzuki coupling), the C-Si bond is too covalent to undergo transmetallation directly with Palladium. It requires activation.[3][4][5][6]
-
Activator: Fluoride sources (TBAF, CsF) or Hydroxides.
-
Mechanism: Fluoride attacks the silicon to form a pentacoordinate silicate intermediate
. This hypervalent species is sufficiently nucleophilic to transfer the aryl group to the Palladium center.
Optimized Hiyama Protocol
-
Catalyst:
(2 mol%) + or dba-based systems. -
Coupling Partner: Aryl Iodides or Bromides.
-
Activator: TBAF (Tetra-n-butylammonium fluoride) in THF.
-
Temperature: 60–80°C.
Mechanistic Pathway
Figure 2: The Hiyama catalytic cycle. Note the critical role of Fluoride in generating the hypervalent silicate for transmetallation.[3]
Safety & Handling (MSDS Highlights)
While organosilanes are generally less toxic than organostannanes (Stille coupling), standard precautions apply.
-
Flammability: Flash point is expected to be >90°C, but the synthesis involves THF and Magnesium, presenting significant fire hazards.
-
Hydrolysis: Stable to water at neutral pH. Prolonged exposure to strong acids will cause protodesilylation (cleavage of the C-Si bond).
-
Toxicity: No specific acute toxicity data exists for this specific derivative; treat as a general irritant. Avoid inhalation of vapors.
References
-
PubChem Compound Summary. "(4-Methoxyphenyl)trimethylsilane (CAS 877-68-9).
-
[Link]
-
-
Hiyama, T. "Organosilicon Compounds in Cross-Coupling Reactions." Journal of Organometallic Chemistry, 2002. (Foundational text on the mechanism described in Section 4).
-
[Link] (Review of Silicon Coupling)
-
-
Sigma-Aldrich/Merck. "Product Specification: Arylsilanes." (Used for general handling and safety protocols).
-
A2B Chem. "Catalog Entry: (4-Methoxyphenyl)trimethylsilane."[7][1] (Source for specific CAS/MW verification).
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. US20030139621A1 - Method for preparing styryl-functionalized silanes - Google Patents [patents.google.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Hiyama Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 7. ((4-Methoxyphenyl)ethynyl)trimethylsilane | C12H16OSi | CID 3497861 - PubChem [pubchem.ncbi.nlm.nih.gov]
